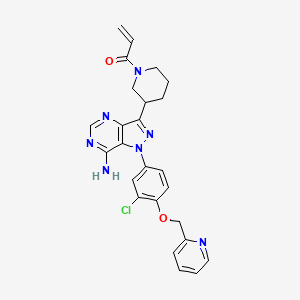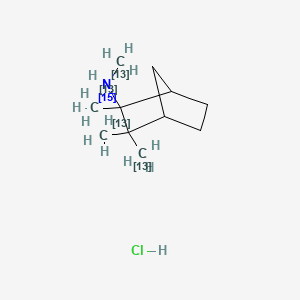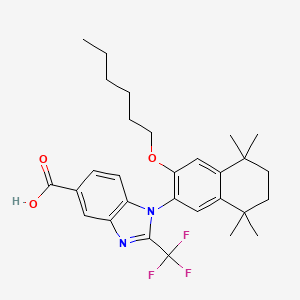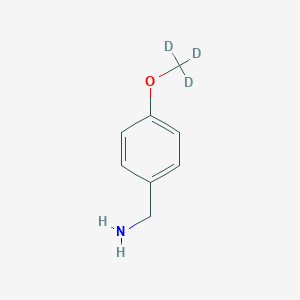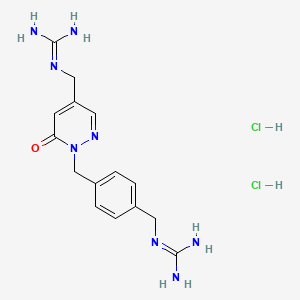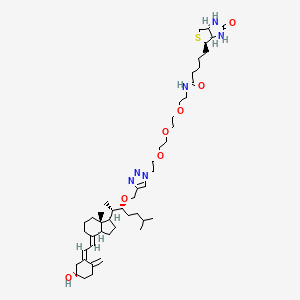
Hsp70-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsp70-IN-3 is a small molecule inhibitor specifically targeting the heat shock protein 70 (Hsp70). Heat shock proteins are a family of highly conserved proteins that play a crucial role in protein folding, repair, and degradation. Hsp70, in particular, is involved in protecting cells from stress by preventing protein aggregation and assisting in the refolding of misfolded proteins. This compound has garnered significant attention due to its potential therapeutic applications, especially in cancer treatment, where it can inhibit the protective functions of Hsp70 in tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsCommon reagents used in the synthesis include sodium citrate and various organic solvents . Reaction conditions such as temperature, pH, and reaction time are meticulously optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This often requires the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and potency of the produced compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hsp70-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced properties, such as increased binding affinity to Hsp70 or improved pharmacokinetic profiles. These derivatives are often tested for their biological activity to identify the most promising candidates for further development .
Wissenschaftliche Forschungsanwendungen
Hsp70-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the growth of tumor cells by disrupting the protective functions of Hsp70, thereby promoting apoptosis and enhancing the efficacy of chemotherapy and radiotherapy . In addition, this compound is used to study the role of Hsp70 in various cellular processes, including protein folding, stress response, and cell survival .
Wirkmechanismus
Hsp70-IN-3 exerts its effects by binding to the ATPase domain of Hsp70, thereby inhibiting its chaperone activity. This inhibition prevents Hsp70 from assisting in the refolding of misfolded proteins and protecting cells from stress-induced damage. The molecular targets of this compound include the ATPase domain of Hsp70 and its client proteins, which are crucial for cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Hsp70-IN-3 is unique among Hsp70 inhibitors due to its high specificity and potency. Similar compounds include MKT-077, VER-155008, and JG-83, which also target Hsp70 but differ in their chemical structures and mechanisms of action . Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C48H78N6O7S |
|---|---|
Molekulargewicht |
883.2 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[4-[[(2S,3R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-6-methylheptan-3-yl]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C48H78N6O7S/c1-33(2)12-19-43(35(4)40-17-18-41-36(9-8-20-48(40,41)5)14-15-37-29-39(55)16-13-34(37)3)61-31-38-30-54(53-52-38)22-24-59-26-28-60-27-25-58-23-21-49-45(56)11-7-6-10-44-46-42(32-62-44)50-47(57)51-46/h14-15,30,33,35,39-44,46,55H,3,6-13,16-29,31-32H2,1-2,4-5H3,(H,49,56)(H2,50,51,57)/b36-14+,37-15-/t35-,39-,40+,41-,42+,43+,44+,46+,48+/m0/s1 |
InChI-Schlüssel |
KVMCXUMPAQRDGQ-FSBLFSHOSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@@H](CCC(C)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6 |
Kanonische SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



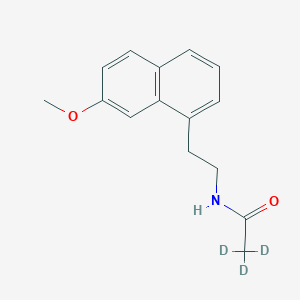
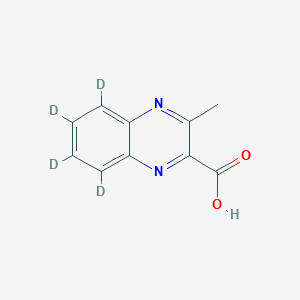

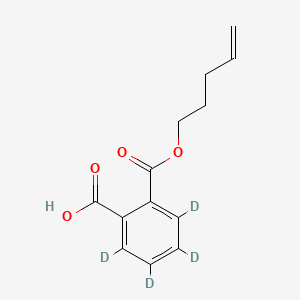
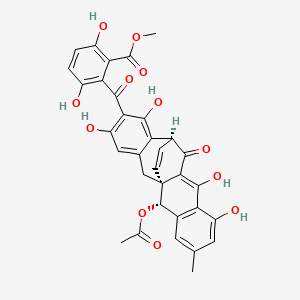
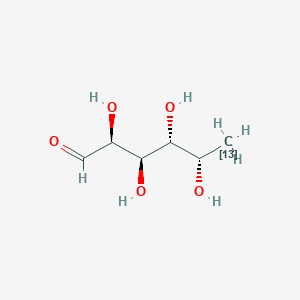
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
